
Methyl 4-(4-aminopiperidin-1-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-aminopiperidin-1-yl)butanoate is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific and industrial applications. This compound is known for its potential use in pharmaceutical research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-aminopiperidin-1-yl)butanoate typically involves the reaction of 4-aminopiperidine with methyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-aminopiperidin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: N-substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(4-aminopiperidin-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-aminopiperidin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(piperidin-1-yl)butanoate: Similar structure but lacks the amino group.
4-Aminopiperidine: Contains the piperidine ring with an amino group but lacks the ester functionality.
Methyl 4-(4-hydroxypiperidin-1-yl)butanoate: Similar structure with a hydroxyl group instead of an amino group.
Uniqueness
Methyl 4-(4-aminopiperidin-1-yl)butanoate is unique due to the presence of both the ester and amino functionalities, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
methyl 4-(4-aminopiperidin-1-yl)butanoate |
InChI |
InChI=1S/C10H20N2O2/c1-14-10(13)3-2-6-12-7-4-9(11)5-8-12/h9H,2-8,11H2,1H3 |
Clave InChI |
XMVLUUNBMOTQAT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCN1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


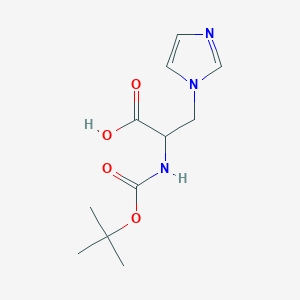
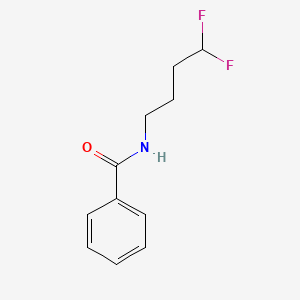
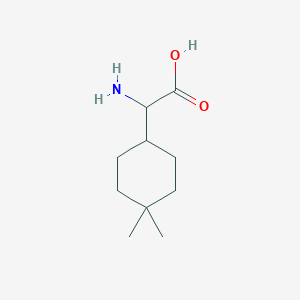
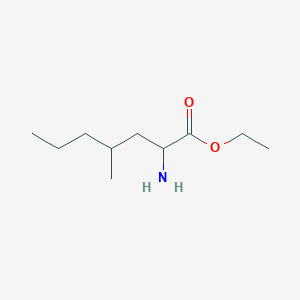
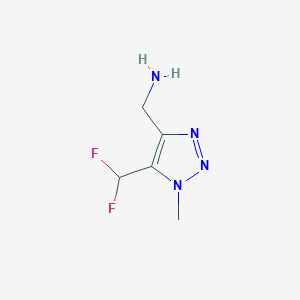
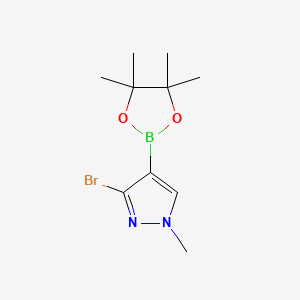




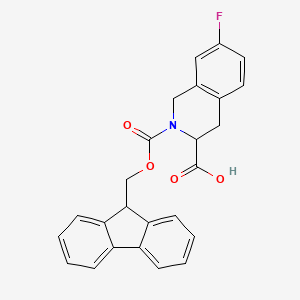


![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)
